![molecular formula C20H18ClN3O2 B2869763 2-(4-chlorophenoxy)-N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)acetamide CAS No. 1421508-19-1](/img/structure/B2869763.png)

2-(4-chlorophenoxy)-N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

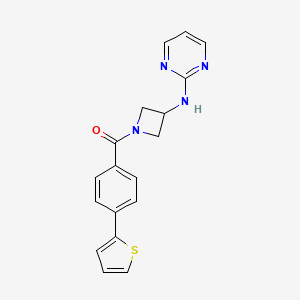

The compound “2-(4-chlorophenoxy)-N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)acetamide” is an organic compound containing several functional groups, including an acetamide group, a chlorophenoxy group, and a pyrroloimidazole group. These functional groups suggest that the compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the acetamide, chlorophenoxy, and pyrroloimidazole groups would contribute to the overall structure of the molecule .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the chlorophenoxy group could make the compound relatively polar, affecting its solubility in different solvents .Scientific Research Applications

Synthesis and Derivative Formation

Research on the synthesis of derivatives related to the core structure of "2-(4-chlorophenoxy)-N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)acetamide" has demonstrated a variety of applications in medicinal chemistry. A notable method involves the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides, facilitating the synthesis of various derivatives through modifications at the 3-position, showcasing the compound's versatility in generating bioactive molecules (Kavina, Sizov, & Yakovlev, 2018).

Antibacterial Activity

Derivatives of the compound have been synthesized and evaluated for their antibacterial activity against gram-positive and gram-negative bacteria, including S. aureus and E. coli. These studies highlight the compound's potential in contributing to the development of new antibacterial agents. QSAR (Quantitative Structure-Activity Relationship) studies further elucidate the structural and physicochemical parameters influencing antibacterial efficacy (Desai, Shah, Bhavsar, & Saxena, 2008).

Coordination Complexes and Antioxidant Activity

The synthesis of coordination complexes involving pyrazole-acetamide derivatives showcases the compound's utility in creating novel complexes with significant antioxidant activity. This application underscores the potential of these derivatives in developing therapeutic agents or chemical probes with antioxidant properties (Chkirate et al., 2019).

Antitumor and Anticonvulsant Activities

The exploration of the compound's derivatives for antitumor activity against various human tumor cell lines reveals its potential as a base structure for developing anticancer agents. Similarly, some derivatives have been synthesized and tested for anticonvulsant activity, highlighting the compound's versatility in medicinal chemistry applications (Yurttaş, Tay, & Demirayak, 2015); (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).

Ligand-Protein Interactions and Photovoltaic Efficiency

Studies involving benzothiazolinone acetamide analogs, related to the compound , have provided insights into ligand-protein interactions and their potential applications in photovoltaic cells. These findings indicate the broad applicability of the compound's derivatives in both biological systems and renewable energy technologies (Mary et al., 2020).

Future Directions

The study of this compound could potentially contribute to our understanding of the chemical and biological properties of pyrroloimidazole derivatives. Future research could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its biological activity .

Mechanism of Action

Target of Action

The primary target of this compound is Receptor-Interacting Protein Kinase 1 (RIPK1) . RIPK1 plays a crucial role in the regulation of cell death and inflammation, making it a significant target for therapeutic intervention in various diseases .

Mode of Action

The compound interacts with RIPK1 by binding to its allosteric pocket . This interaction inhibits the kinase activity of RIPK1, thereby preventing the downstream signaling events that lead to necroptosis, a form of programmed cell death . The compound serves as a type III inhibitor , which means it binds to an allosteric site distinct from the ATP-binding site of the kinase .

Biochemical Pathways

By inhibiting RIPK1, the compound disrupts the necroptosis pathway . Necroptosis is a form of cell death that is typically associated with inflammation and is implicated in various pathological conditions, including neurodegenerative diseases, inflammatory diseases, and cancers . Therefore, by inhibiting RIPK1, the compound can potentially mitigate these conditions.

Result of Action

The compound exhibits potent anti-necroptotic activity in both human and mouse cellular assays . This suggests that it can effectively prevent cell death and potentially alleviate conditions associated with necroptosis.

Properties

IUPAC Name |

2-(4-chlorophenoxy)-N-[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O2/c21-15-5-9-17(10-6-15)26-13-20(25)23-16-7-3-14(4-8-16)18-12-22-19-2-1-11-24(18)19/h3-10,12H,1-2,11,13H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSKSXCDOZVBOSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC=C(N2C1)C3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2869680.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide](/img/structure/B2869685.png)

![N-[1-(Oxolan-3-ylmethyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2869687.png)

![2-Spiro[2.5]octan-8-ylethanamine](/img/structure/B2869691.png)

![1-(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-(phenylsulfonyl)propan-1-one](/img/structure/B2869692.png)

![2-(3,5-dimethoxybenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2869694.png)

![6-(4-Butylphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2869695.png)

![Methyl (1S,3R,4R)-3-bromobicyclo[2.1.0]pentane-1-carboxylate](/img/structure/B2869697.png)

![2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2869699.png)